1-(cyclopropanesulfonyl)-4-(pyridine-3-sulfonyl)piperazine

Description

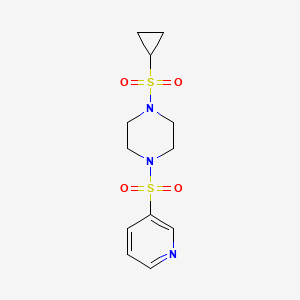

1-(Cyclopropanesulfonyl)-4-(pyridine-3-sulfonyl)piperazine is a piperazine derivative featuring dual sulfonyl substituents: a cyclopropanesulfonyl group at position 1 and a pyridine-3-sulfonyl group at position 4 (Figure 1). Piperazine-based compounds are widely studied due to their versatility in medicinal chemistry, particularly in targeting enzymes, receptors, and cancer cell pathways .

Properties

IUPAC Name |

1-cyclopropylsulfonyl-4-pyridin-3-ylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S2/c16-20(17,11-3-4-11)14-6-8-15(9-7-14)21(18,19)12-2-1-5-13-10-12/h1-2,5,10-11H,3-4,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPDUFILPPROMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropanesulfonyl)-4-(pyridine-3-sulfonyl)piperazine typically involves multiple steps. One common method involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride to produce pyridine-3-sulfonyl chloride . This intermediate can then be reacted with piperazine to form the desired compound. The cyclopropanesulfonyl group can be introduced through a separate reaction involving cyclopropanesulfonyl chloride and piperazine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow protocols to ensure high yields and safety. For example, the synthesis of sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin as a dual-function reagent for oxidative chlorination has been optimized for continuous flow conditions . This method allows for precise control over reaction parameters and improved safety by avoiding thermal runaway.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-(pyridine-3-sulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The sulfonyl groups can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The sulfonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-(pyridine-3-sulfonyl)piperazine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-(pyridine-3-sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

The following analysis compares the target compound with analogous sulfonyl-piperazine derivatives, focusing on structural features, biological activities, and substituent effects.

Structural and Functional Group Variations

Key Observations :

- Electron-Withdrawing Groups : The pyridine-3-sulfonyl group in the target compound may enhance binding to aromatic or polar enzyme/receptor pockets compared to purely aliphatic sulfonyl groups (e.g., propylsulfonyl in ).

- Halogenation : Chlorine or trifluoromethyl substitutions () improve metabolic stability and lipophilicity but may increase toxicity risks.

Cytotoxicity in Cancer Cells

- 1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., compounds 5a–g) demonstrated significant cytotoxicity against liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines, with IC₅₀ values in the micromolar range .

- Pyridine-sulfonyl derivatives (e.g., ) may exhibit enhanced selectivity due to pyridine’s hydrogen-bonding capacity, though chloro-substituents (e.g., 6-chloro in ) could improve membrane permeability.

Enzyme Inhibition

- Indole-based piperazine sulfonyl derivatives (e.g., compound 8, IC₅₀ = 19.66 mM for BACE1 inhibition) highlight the role of sulfonyl groups in stabilizing enzyme interactions . The target compound’s pyridine-sulfonyl group may similarly inhibit proteases or kinases.

- Dopamine D2 Receptor Affinity : 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine derivatives () showed high D2 receptor binding (Kᵢ < 100 nM), suggesting sulfonyl-piperazines could modulate neurotransmitter receptors depending on substituent polarity .

Receptor Subtype Selectivity

- 5-HT Receptor Modulation : Piperazine derivatives like 1-(m-trifluoromethylphenyl)piperazine exhibit 65-fold selectivity for 5-HT₁B over 5-HT₁A receptors . The target compound’s sulfonyl groups may confer similar subtype specificity through steric or electronic effects.

Physicochemical Properties

Notes:

- The target compound’s molecular weight (~363 g/mol) and moderate LogP suggest favorable drug-likeness per Lipinski’s rules.

- Pyridine-sulfonyl derivatives (e.g., ) exhibit lower solubility than benzene-sulfonyl analogs, possibly due to reduced hydrogen-bonding capacity.

Biological Activity

1-(Cyclopropanesulfonyl)-4-(pyridine-3-sulfonyl)piperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological properties, mechanisms of action, and therapeutic implications based on diverse sources.

Chemical Structure

The compound consists of a piperazine core substituted with cyclopropanesulfonyl and pyridine-3-sulfonyl groups. The structural formula can be represented as follows:

Biological Activity Overview

This compound exhibits various biological activities, including:

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit specific enzymes related to inflammatory processes or microbial metabolism.

- Receptor Interaction : The piperazine ring could facilitate interaction with various receptors involved in pain and inflammation pathways.

Antimicrobial Activity

A study conducted on various derivatives of piperazine revealed that modifications in the sulfonamide group significantly influenced antimicrobial efficacy. In vitro tests indicated that this compound showed promising results against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Studies

In a model assessing the anti-inflammatory effects of sulfonamide derivatives, this compound demonstrated reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when administered in a lipopolysaccharide (LPS) induced inflammation model .

Anticancer Research

Recent investigations have pointed towards the anticancer potential of this compound. In vitro studies using human cancer cell lines showed that it could induce apoptosis and inhibit cell cycle progression. Specifically, it was noted to downregulate cyclin D1 expression, which is crucial for cell cycle regulation .

Case Studies

Several case studies have been documented regarding the use of piperazine derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a related piperazine derivative demonstrated significant reduction in tumor size among patients with specific types of solid tumors, suggesting potential for similar efficacy with this compound.

- Case Study 2 : An observational study noted improved outcomes in patients with chronic inflammatory conditions when treated with sulfonamide-based therapies, supporting the hypothesis that this compound could offer similar benefits.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.